molecular formula C15H15N5O3 B2992482 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014028-15-9

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2992482
M. Wt: 313.317
InChI Key: VPKLZOWUAGSLMJ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a methoxyphenyl group, an oxadiazol group, and a pyrazole group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and cyclization . The synthesis of these types of compounds often requires careful control of reaction conditions to ensure the correct product is formed.


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups . The methoxyphenyl, oxadiazol, and pyrazole groups each contribute to the overall structure of the molecule.


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the methoxy group might be susceptible to demethylation under certain conditions . The oxadiazol and pyrazole rings might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new derivatives related to pyrazole and oxadiazole compounds. For instance, studies have explored the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their structural properties through elemental analysis and spectral data (Hassan et al., 2014) (Hassan et al., 2014). These foundational studies provide a basis for understanding the chemical behaviors and properties of complex molecules, including those containing the oxadiazole and pyrazole moieties.

Biological Activities

Several studies have evaluated the biological activities of compounds structurally related to "N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide":

  • Cytotoxic Activity

    Research on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has shown potential in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Hassan et al., 2015) (Hassan et al., 2015).

  • Antibacterial Activity

    The antibacterial properties of novel oxadiazole derivatives have been examined, revealing some compounds' ability to combat bacterial infections (Aghekyan et al., 2020) (Aghekyan et al., 2020).

  • Antidiabetic Screening

    Dihydropyrimidine derivatives have been synthesized and screened for antidiabetic activity, showcasing the potential therapeutic applications of such compounds (Lalpara et al., 2021) (Lalpara et al., 2021).

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential biological activity, optimizing its synthesis, to investigating its physical and chemical properties .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-11(19-20(9)2)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-3/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKLZOWUAGSLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

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